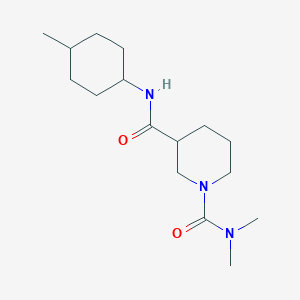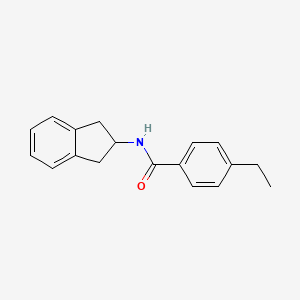
Naphthaleneacet-amide methyl-ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthaleneacet-amide methyl-ester is an organic compound that belongs to the class of esters and amides It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of both ester and amide functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of naphthaleneacet-amide methyl-ester typically involves the esterification of naphthaleneacetic acid with methanol, followed by amidation. One common method is the reaction of naphthaleneacetic acid with methanol in the presence of a catalyst such as trimethylchlorosilane, which facilitates the formation of the ester. The resulting ester is then reacted with an amine to form the amide .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and amidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.
化学反应分析
Types of Reactions: Naphthaleneacet-amide methyl-ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester and amide groups to alcohols and amines, respectively.
Substitution: The aromatic ring of naphthalene can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Nitrated, halogenated, and sulfonated naphthalene derivatives.
科学研究应用
Naphthaleneacet-amide methyl-ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.
作用机制
The mechanism of action of naphthaleneacet-amide methyl-ester involves its interaction with specific molecular targets and pathways. The ester and amide functional groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The aromatic naphthalene ring can also interact with hydrophobic regions of proteins and other biomolecules, affecting their function .
相似化合物的比较
Naphthaleneacetic acid: A precursor to naphthaleneacet-amide methyl-ester, used in plant growth regulation.
Naphthaleneacetamide: Another derivative of naphthaleneacetic acid, with similar applications in plant growth regulation.
Naphthaleneacetic acid ethyl ester: Similar to the methyl ester but with an ethyl group instead of a methyl group.
Uniqueness: this compound is unique due to the presence of both ester and amide functional groups, which confer distinct chemical reactivity and potential biological activities. Its dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts .
属性
IUPAC Name |
N-methyl-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-14-13(15)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGJUAYXRYWLTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(4-Pyrrol-1-ylphenyl)acetyl]piperazin-2-one](/img/structure/B7517706.png)


![1-[4-[(4-Chlorophenyl)sulfamoyl]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B7517725.png)





![2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B7517789.png)


